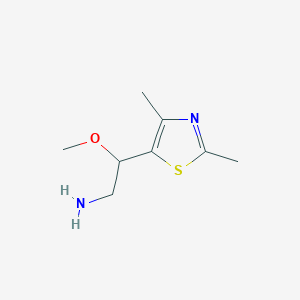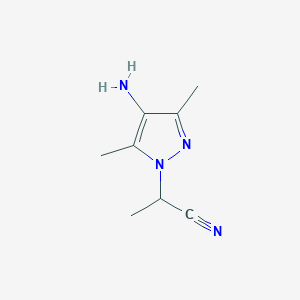![molecular formula C7H9N5S B13302690 4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302690.png)
4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-(1,2,3-thiadiazol-4-yl)methyl-1H-pyrazol-3-amine with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiadiazole and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Agrochemicals: It can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A compound with similar bioactive properties but different structural features.
1,2,3-Thiadiazole: Another isomer with distinct chemical reactivity and applications.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of pyrazole and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C7H9N5S |
|---|---|
Molekulargewicht |
195.25 g/mol |
IUPAC-Name |
4-methyl-1-(thiadiazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-2-12(10-7(5)8)3-6-4-13-11-9-6/h2,4H,3H2,1H3,(H2,8,10) |
InChI-Schlüssel |
ZATOLCNXNDQXRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2=CSN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




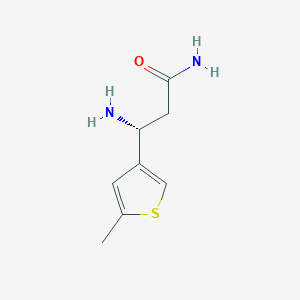
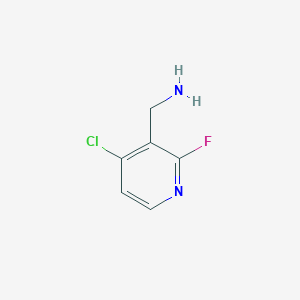

amine](/img/structure/B13302636.png)
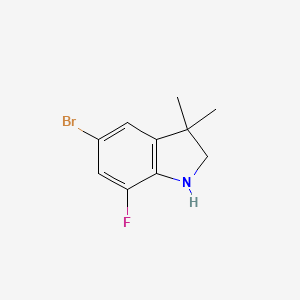
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)
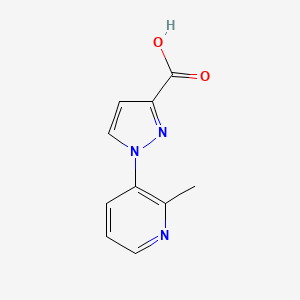
![2-[(Undecan-6-yl)amino]ethan-1-ol](/img/structure/B13302656.png)
![2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13302668.png)
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)
